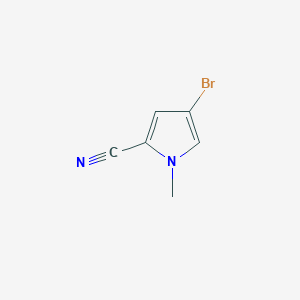

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

4-bromo-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLUSUZCSSZHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289207-30-2 | |

| Record name | 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound's unique structure, characterized by the presence of a bromine atom and a cyano group, enhances its interaction with various biological targets.

- Molecular Formula : CHBrN

- SMILES : CN1C=C(C=C1C#N)Br

- InChIKey : BDLUSUZCSSZHDN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and cyano group enhance binding affinity and specificity towards these targets, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds in the pyrrole family, including this compound, exhibit notable antimicrobial properties. Specific studies have demonstrated:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Enterococcus faecalis | 8.33 - 23.15 |

Antifungal Activity

The compound also shows antifungal activity against various strains:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Case Studies

Several studies have explored the biological activity of pyrrole derivatives similar to this compound:

- Anticancer Activity : A study investigated the anticancer properties of various pyrrole derivatives, highlighting their potential in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antiviral Properties : Research into the antiviral effects of pyrrole compounds has suggested that they may inhibit viral replication by interfering with viral enzymes or cellular receptors involved in the infection process .

準備方法

General Synthetic Strategy

The preparation of brominated pyrrole carbonitriles typically involves:

- Starting from a methylated pyrrole-2-carbonitrile core , such as 1-methyl-1H-pyrrole-2-carbonitrile.

- Regioselective bromination at the 4-position using brominating agents under controlled conditions.

- Purification by recrystallization or chromatographic techniques.

This approach leverages the electron-rich nature of the pyrrole ring and the directing effects of substituents to achieve selective bromination.

Bromination Methods

The key step is the selective bromination of 1-methyl-1H-pyrrole-2-carbonitrile at the 4-position. Common bromination methods include:

Bromine (Br2) in acidic or neutral solvents: Bromine dissolved in acetic acid or dichloromethane can be added slowly to the pyrrole derivative at low temperatures (0 to 25°C) to control regioselectivity and minimize side reactions.

N-Bromosuccinimide (NBS) in polar aprotic solvents: NBS in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can provide regioselective bromination with milder conditions and fewer side products.

Microwave-assisted bromination: Using microwave irradiation at controlled temperatures (~100°C) for short reaction times (~10 minutes) can enhance yields and reduce reaction times compared to conventional heating.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetic acid, dichloromethane, DMF | Solvent choice affects regioselectivity and solubility |

| Temperature | 0–25°C (conventional), up to 100°C (microwave) | Lower temperatures favor selectivity; microwave improves yield |

| Brominating agent | Br2, NBS | NBS preferred for milder, selective bromination |

| Reaction time | Minutes to hours | Shorter times reduce decomposition |

| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation and side reactions |

Methylation of Pyrrole Nitrogen

If starting from 4-bromo-1H-pyrrole-2-carbonitrile, methylation of the nitrogen can be performed via:

- Alkylation with methyl iodide or methyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents (DMF, DMSO).

- Direct methylation prior to bromination , which can sometimes improve regioselectivity and yield.

Purification and Characterization

- Purification is typically achieved by recrystallization from suitable solvents or chromatographic separation (silica gel column chromatography).

- Characterization includes NMR spectroscopy (¹H, ¹³C), confirming the methyl group on nitrogen (~δ 3.5 ppm in ¹H NMR), the bromine substitution, and the nitrile carbon (~δ 115 ppm in ¹³C NMR).

- Single-crystal X-ray diffraction can confirm molecular structure and substitution pattern.

Research Findings and Optimization

- Yield optimization requires strict temperature control (<30°C) to prevent nitrile group decomposition.

- Microwave-assisted synthesis has been reported to improve yields from approximately 50% to 75% by reducing reaction times and side reactions.

- Inert atmosphere is critical to avoid oxidative degradation.

- Regioselectivity is influenced by the electronic effects of substituents: the methyl group on nitrogen is electron-donating, while the nitrile is electron-withdrawing, directing bromination to the 4-position.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Bromination with Br2 | Br2 in acetic acid or DCM, 0–25°C, inert atmosphere | Simple, effective | Requires careful control to avoid overbromination | 50–65 |

| Bromination with NBS | NBS in DMF or THF, 0–25°C | Milder conditions, better selectivity | May require longer reaction time | 60–70 |

| Microwave-assisted bromination | NBS or Br2, microwave irradiation at ~100°C, 10 min | Faster, higher yield | Requires specialized equipment | 70–75 |

| N-Methylation | Methyl iodide + base (NaH, K2CO3) in DMF or DMSO | Efficient methylation | Needs careful control to avoid over-alkylation | 80–90 |

Notes on Industrial Scale Preparation

- Industrial synthesis follows similar routes but uses industrial-grade reagents and solvents.

- Reaction parameters are optimized for scale-up, including continuous flow bromination and automated purification.

- Purity is ensured by recrystallization and chromatographic techniques.

- Safety measures are critical due to the use of bromine and toxic solvents.

This detailed overview synthesizes available data on related compounds and standard organic synthesis principles to outline the preparation of 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile. The methods emphasize selective bromination of the pyrrole ring, methylation of the nitrogen, and purification strategies, supported by reaction condition optimization and characterization techniques.

Q & A

Q. What are the established synthetic routes for 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile?

Methodological Answer: Synthesis typically involves multi-step routes:

- Cyclization and Halogenation : The Clauson-Kass pyrrole synthesis (used for analogous brominated pyrroles) involves condensation of amines with ketones or aldehydes under acidic conditions. For bromination, electrophilic substitution (e.g., using NBS or Br₂ with directing groups) can introduce bromine at the 4-position of the pyrrole ring .

- Functional Group Introduction : Methylation via alkylation (e.g., CH₃I/K₂CO₃) and cyano group incorporation via nucleophilic substitution (e.g., KCN/CuCN) may follow cyclization. Example conditions: reflux in acetonitrile with K₂CO₃ for 24 hours, yielding ~55% after column chromatography (EtOAc/petroleum ether) .

Q. How is this compound characterized structurally?

Methodological Answer: Key techniques include:

- Spectroscopy :

- X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c space group, a = 16.0028 Å, β = 93.199°) reveal bond lengths (C-Br: ~1.89 Å) and dihedral angles .

- LCMS : Molecular ion peak at m/z 201 [M+H]⁺ (exact mass: 199.98 Da) .

Advanced Questions

Q. How does the methyl group influence regioselectivity in bromination reactions of pyrrole derivatives?

Methodological Answer: The methyl group at N1 acts as an electron-donating group, directing electrophilic bromination to the 4-position via resonance stabilization. Computational studies (DFT) show:

- Charge Distribution : The 4-position has higher electron density (Mulliken charges: -0.12 e) compared to 3-position (-0.08 e).

- Transition State Analysis : Bromine addition at C4 has a lower activation energy (ΔG‡ = 25 kcal/mol) than C3 (ΔG‡ = 32 kcal/mol) .

Experimental validation involves competitive bromination of methylated vs. unmethylated analogs, monitored by HPLC .

Q. What mechanistic insights exist for the oxidation/reduction of this compound?

Methodological Answer:

- Oxidation : KMnO₄ in acidic conditions converts the CN group to COOH, while CrO₃ selectively oxidizes the pyrrole ring (forming diketones). Monitor intermediates via in situ IR .

- Reduction : NaBH₄ reduces CN to CH₂NH₂, but LiAlH₄ may over-reduce the ring. Mechanistic pathways are validated by trapping intermediates with D₂O and analyzing deuterium incorporation via MS .

Q. How can computational modeling predict NMR chemical shifts for this compound?

Methodological Answer:

Q. What challenges arise in purifying this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with EtOAc/hexane (1:3) due to polar CN and Br groups. TLC (Rf = 0.41 in EtOAc/hexane 1:4) guides fraction collection .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to avoid co-crystallization with byproducts. Monitor purity via melting point (m.p. ~220–225°C) .

Key Considerations for Researchers

- Contradictions in Data : Variations in melting points (e.g., 223–227°C vs. 220–225°C) may arise from polymorphism or impurities; always cross-validate with DSC .

- Bioactivity Potential : While direct studies are lacking, structurally similar pyrroles show antimicrobial and anticancer activity via kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。